3-(3,4-dichlorophenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione
Description
3-(3,4-Dichlorophenyl)-2H,6aH-4λ⁶-thieno[2,3-d][1,2]oxazole-4,4-dione is a bicyclic heterocyclic compound featuring a thieno-oxazole-dione core substituted with a 3,4-dichlorophenyl group. Its unique structure combines sulfur-containing thiophene, oxygen-containing oxazole, and electron-withdrawing dione moieties, which may confer distinct electronic and steric properties. The 3,4-dichlorophenyl substituent enhances lipophilicity and may influence biological activity, such as receptor binding or metabolic stability.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-7-2-1-6(5-8(7)13)10-11-9(17-14-10)3-4-18(11,15)16/h1-5,9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODVXHCCHMHLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C2=C(NOC21)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as a 3,4-dichlorophenyl-substituted thioamide, with an appropriate oxidizing agent to form the thieno[2,3-d][1,2]oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(3,4-dichlorophenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]ox
Biological Activity
3-(3,4-Dichlorophenyl)-2H,6aH-4lambda6-thieno[2,3-d][1,2]oxazole-4,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thieno[2,3-d][1,2]oxazole core with dichlorophenyl substitution. Its structural characteristics contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of oxazole derivatives, including this compound. For instance, derivatives with similar structures have shown promising cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : In vitro studies indicate that related compounds exhibit IC50 values as low as 0.03 μM against LNCaP prostate cancer cells and 0.08 μM against PC3 cells after five days of exposure .
- Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Effects : Studies on oxazole derivatives have reported significant antibacterial activity against strains such as E. coli and S. aureus. For example, compounds similar to this compound demonstrated inhibition zones ranging from 11 mm to 26 mm when compared to standard antibiotics like ampicillin and ciprofloxacin .
| Compound | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|
| 3-(3,4-Dichlorophenyl)-... | 18 (E. coli) | Ampicillin (21) |
| Similar Derivative | 14 (S. aureus) | Ciprofloxacin (20) |
Antifungal Activity
The compound has also shown antifungal properties:
- Fungal Inhibition : It exhibits activity against various fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values reported in the range of 0.8 to 1.6 µg/ml for certain derivatives .
Case Studies
A comprehensive review highlighted the therapeutic potentials of thieno[2,3-d]oxazole derivatives:
- Study on Anticancer Activity : A derivative was tested against several cancer lines and showed superior efficacy compared to common chemotherapeutics.
- Antimicrobial Evaluation : A series of oxazole compounds were synthesized and tested for antimicrobial activity against a panel of bacteria and fungi. The results indicated that specific modifications in the structure significantly enhanced their bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thieno-Oxazine-Dione Derivatives The compound 1H-thieno[3,2-d][1,3]oxazine-2,4-dione () shares a sulfur-oxygen bicyclic framework but differs in the oxazine ring (six-membered) versus the oxazole ring (five-membered) in the target compound. This structural variation impacts reactivity: oxazine derivatives undergo ring-opening reactions to form dihydrothieno-diazepinediones (e.g., compound 8a–8c), while oxazole-diones are more likely to participate in cycloaddition or substitution reactions due to increased ring strain .
Triazole-Thiones with Benzoxazol Substituents
Compounds such as 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) and its analogs () lack the dione moiety but share aromatic heterocyclic systems. Key differences include:
- Electronic Effects : The dione group in the target compound enhances electrophilicity compared to the thione group in 6c.
- Spectroscopic Signatures : IR spectra of 6c show C=S stretches at 1228 cm⁻¹, whereas the target compound’s dione would exhibit strong C=O stretches near 1700–1750 cm⁻¹. NMR data for 6c (e.g., δ 9.79 ppm for NH) suggest hydrogen-bonding interactions absent in the fully conjugated dione system .
Substituent Effects
3,4-Dichlorophenyl Group The dichlorophenyl group is present in both the target compound and indazol-amine derivatives (), such as N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride. This substituent:
- Increases molecular weight and logP values, enhancing membrane permeability.
- Exhibits distinct [1]H NMR signals (e.g., aromatic protons at δ 7.57–8.87 ppm in 6c) due to electron-withdrawing chlorine atoms .
Methyl and Halogen Substituents Methyl groups (e.g., in 6c: δ 2.49 ppm for CH₃) and chloro substituents (e.g., in 6h: C-Cl IR stretch at 702 cm⁻¹) modulate solubility and reactivity. The dichlorophenyl group’s dual chlorine atoms likely amplify these effects compared to mono-substituted analogs .
Key Research Findings
- Reactivity: Thieno-oxazole-diones are less prone to ring-opening than oxazine analogs but may undergo nucleophilic attack at the dione carbonyl groups .
- Analytical Challenges : The absence of NH protons in the target compound simplifies NMR interpretation compared to triazole-thiones but complicates hydrogen-bonding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
